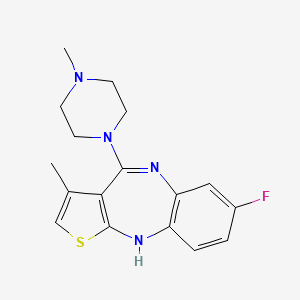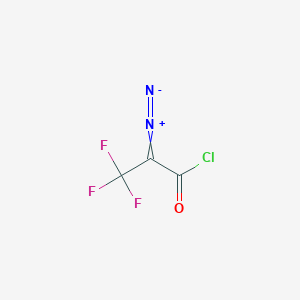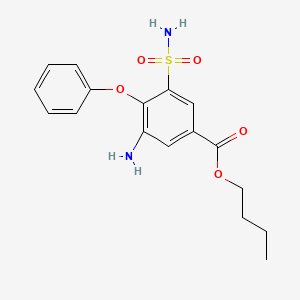
3-Amino-4-phenoxy-5-sulfamoyl-benzoic acid butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-phenoxy-5-sulfamoyl-benzoic acid butyl ester is a chemical compound with the molecular formula C17H19N3O6S. It is a derivative of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, which is known for its applications in pharmaceutical research and development. This compound is often used as an intermediate in the synthesis of various drugs and has significant importance in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-phenoxy-5-sulfamoyl-benzoic acid butyl ester involves multiple steps. One common method includes the esterification and alkylation of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid with butanol. This reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-phenoxy-5-sulfamoyl-benzoic acid butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or phenoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-Amino-4-phenoxy-5-sulfamoyl-benzoic acid butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting cardiovascular and renal diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-4-phenoxy-5-sulfamoyl-benzoic acid butyl ester involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Bumetanide: A loop diuretic with a similar structure, used to treat edema.
Furosemide: Another loop diuretic with comparable pharmacological properties.
Torsemide: A sulfonamide-based diuretic with structural similarities.
Uniqueness
3-Amino-4-phenoxy-5-sulfamoyl-benzoic acid butyl ester is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its role as an intermediate in drug synthesis highlight its importance in medicinal chemistry.
Properties
CAS No. |
61658-51-3 |
|---|---|
Molecular Formula |
C17H20N2O5S |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
butyl 3-amino-4-phenoxy-5-sulfamoylbenzoate |
InChI |
InChI=1S/C17H20N2O5S/c1-2-3-9-23-17(20)12-10-14(18)16(15(11-12)25(19,21)22)24-13-7-5-4-6-8-13/h4-8,10-11H,2-3,9,18H2,1H3,(H2,19,21,22) |
InChI Key |
SLXIDOCKSBNXSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=C(C(=C1)S(=O)(=O)N)OC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


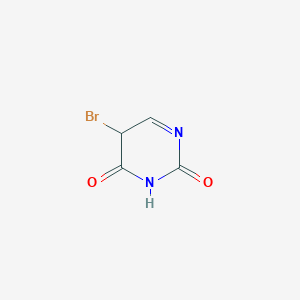
![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-22-(hydroxymethyl)-5',11,13-trimethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13412766.png)
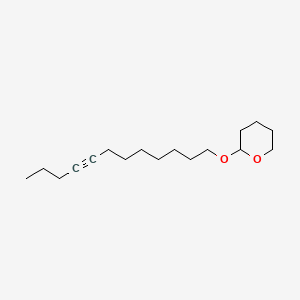
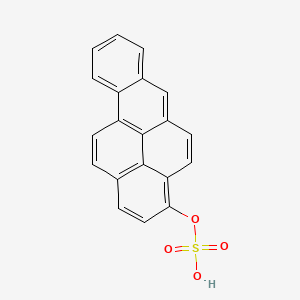
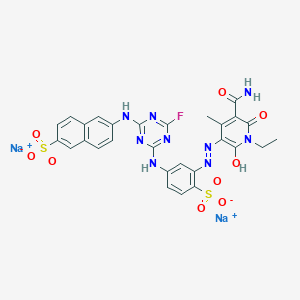
![Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate](/img/structure/B13412801.png)
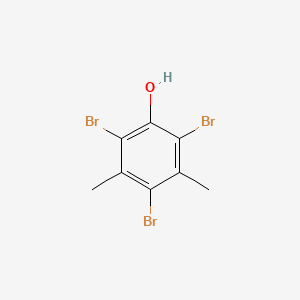
![(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13412814.png)

![N-[3-[(5-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide](/img/structure/B13412827.png)

